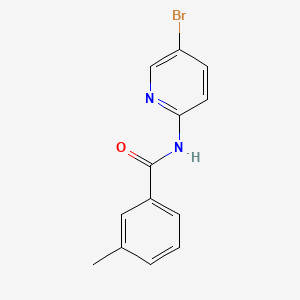

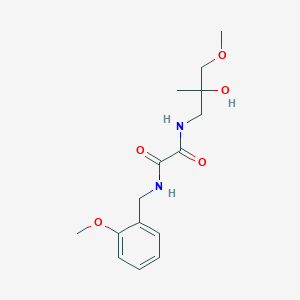

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide" has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound . For instance, compounds with benzamide moieties and substituted thiophene rings have been reported, which may share some chemical and physical properties with the target compound .

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions, where an acyl group is introduced to an aromatic amine. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through the acylation of an amine with trifluoroacetic anhydride . Similarly, the target compound could potentially be synthesized by acylating an appropriate amine with a difluorobenzoyl chloride under controlled conditions.

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structure of such compounds. The crystal structure of related compounds often reveals important interactions such as hydrogen bonding and pi-pi stacking, which could also be expected in the target compound . The presence of fluorine atoms and a thiophene ring in the target compound suggests that it may exhibit unique electronic and steric properties that influence its molecular conformation and stability.

Chemical Reactions Analysis

Benzamide derivatives are known to participate in various chemical reactions, including anion binding and electrophilic substitution. For instance, N-(o-methoxybenzamido)thioureas have shown enhanced anion binding affinity, which could suggest that the target compound may also interact with anions or participate in similar recognition processes . The presence of fluorine atoms could also make the compound a potential candidate for nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can significantly affect the compound's polarity, acidity, and reactivity. For example, the introduction of fluorine atoms can increase the acidity of the amide hydrogen, potentially leading to stronger hydrogen bonding interactions . The spectroscopic properties, such as IR and NMR, can provide insights into the functional groups present and the electronic environment within the molecule . Theoretical calculations, such as DFT, can complement experimental data to predict the electronic properties and reactivity of the compound .

Scientific Research Applications

Anticancer Activity

- A series of N-substituted acetamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and evaluated for their potential antitumor activity. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting that modifications of the core structure could yield potent anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Evaluation

- Compounds with a similar scaffold have been synthesized and screened for antimicrobial activity. The results revealed activity against a range of microbial species, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Gul et al., 2017).

Enzyme Inhibition

- Research into derivatives of similar compounds has shown potential in enzyme inhibition, specifically targeting glutaminase, which is an enzyme involved in cancer metabolism. This suggests a possible application in designing new therapeutic agents for cancer treatment by inhibiting key metabolic pathways (Shukla et al., 2012).

Pharmacological Evaluation

- Studies have also focused on the synthesis and pharmacological evaluation of derivatives for potential memory-enhancing effects and acetylcholinesterase inhibition, indicating the therapeutic potential of these compounds in treating neurodegenerative diseases such as Alzheimer's (Piplani et al., 2018).

Mechanism of Action

Thiadiazole derivatives, including “N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide”, can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .

properties

IUPAC Name |

N-(2-acetamido-5-thiophen-3-ylphenyl)-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2S/c1-11(24)22-17-5-2-12(13-6-7-26-10-13)8-18(17)23-19(25)15-4-3-14(20)9-16(15)21/h2-10H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDSFAEALHURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)

![Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2519768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)